N-tert-butyl-2-(phenylsulfanyl)propanamide
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Overview
Description
N-tert-butyl-2-(phenylsulfanyl)propanamide is an organic compound with the molecular formula C13H19NOS It is a derivative of propanamide, featuring a tert-butyl group and a phenylsulfanyl group attached to the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(phenylsulfanyl)propanamide typically involves the reaction of tert-butylamine with 2-(phenylsulfanyl)propanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for reduction reactions.
Substitution: Nucleophiles such as alkoxides or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-tert-butyl-2-(phenylsulfanyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and heterocycles.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(phenylsulfanyl)propanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenylsulfanyl group can participate in various interactions, such as hydrogen bonding or hydrophobic interactions, with target molecules. The tert-butyl group can influence the compound’s overall stability and solubility, affecting its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-2-(phenylsulfanyl)acetamide
- N-tert-butyl-2-(phenylsulfanyl)benzamide
Uniqueness
N-tert-butyl-2-(phenylsulfanyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both the tert-butyl and phenylsulfanyl groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
N-tert-butyl-2-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-10(12(15)14-13(2,3)4)16-11-8-6-5-7-9-11/h5-10H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSFGMODBFFFQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)SC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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